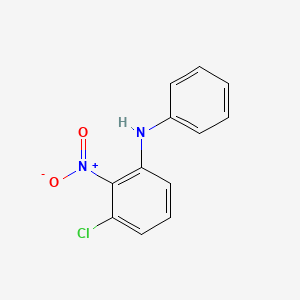

(3-Chloro-2-nitrophenyl)phenylamine

Description

(3-Chloro-2-nitrophenyl)phenylamine is a substituted aromatic amine characterized by a phenylamine group attached to a nitro- and chloro-substituted benzene ring. The nitro group at the ortho position and the chloro group at the meta position relative to the phenylamine moiety create a sterically and electronically distinct structure.

Properties

Molecular Formula |

C12H9ClN2O2 |

|---|---|

Molecular Weight |

248.66 g/mol |

IUPAC Name |

3-chloro-2-nitro-N-phenylaniline |

InChI |

InChI=1S/C12H9ClN2O2/c13-10-7-4-8-11(12(10)15(16)17)14-9-5-2-1-3-6-9/h1-8,14H |

InChI Key |

NMQBMHYHYWNRFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C(=CC=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares (3-Chloro-2-nitrophenyl)phenylamine with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogs

a. 3-Chloro-N-phenyl-phthalimide

- Structure : Features a phthalimide core with a chloro substituent and N-phenyl group .

- Key Differences : The phthalimide ring introduces rigidity and planar conjugation, absent in this compound. This structural distinction reduces rotational freedom and enhances thermal stability, making it suitable for polymer synthesis (e.g., polyimides) .

- Synthesis : Prepared via condensation reactions, contrasting with palladium-catalyzed amination methods used for phenylamine derivatives .

b. Disubstituted Phenylamines (e.g., (3,4-Dimethyl)phenylamine, (4-Bromo-3-methyl)phenylamine)

- Structure : Methyl and bromo substituents at meta/para positions vs. nitro and chloro in this compound .

- Reactivity : Methyl groups (electron-donating) enhance nucleophilicity, whereas nitro and chloro (electron-withdrawing) reduce it. Bromo substituents enable cross-coupling reactions, a feature less accessible in the nitro-chloro analog .

- Biological Activity : Dimethyl-substituted phenylamines exhibit potent Nrf2 transcription activation, suggesting that substituent electronics critically influence bioactivity .

c. Diphenylamine and Carbazol Derivatives

- Structure : Diphenylamine lacks the nitro and chloro substituents, while carbazol derivatives incorporate nitrogen-containing heterocycles .

- Thermodynamic Behavior : Phenylamine derivatives show greater molecular flexibility and lower melting points compared to carbazol analogs due to reduced conjugation and entropic effects during phase transitions .

- Optoelectronic Properties : Nitro groups in this compound likely widen the band gap compared to carbazol derivatives, which benefit from extended π-conjugation .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.